![molecular formula C12H8ClF3N2 B161884 4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine CAS No. 125904-05-4](/img/structure/B161884.png)

4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

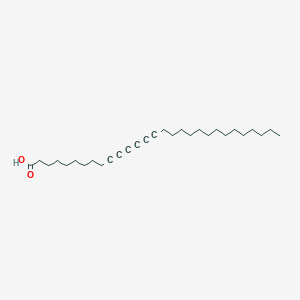

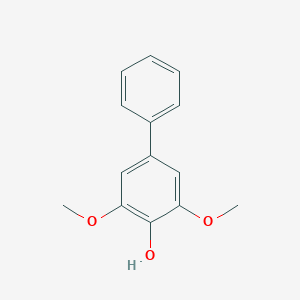

“4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives, which includes “4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process often involves a Pd-catalyzed coupling reaction .Molecular Structure Analysis

The molecular structure of “4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Research on derivatives of the specified pyrimidine structure has demonstrated potential in the development of enzyme inhibitors, specifically targeting NF-kappaB and AP-1 transcription factors. These transcription factors are crucial in the regulation of genes involved in immune and inflammatory responses. The study by Palanki et al. (2000) explored modifications to enhance the compound's oral bioavailability and cell-based activity, finding that certain substitutions maintained activity while improving gastrointestinal permeability, indicating potential for therapeutic applications Palanki et al., 2000.

Molecular Electronics and Nonlinear Optics

The pyrimidine ring is a fundamental component in nucleic acids and has significant applications in nonlinear optics (NLO) and electronic materials. Hussain et al. (2020) conducted a comparative study between theoretical (DFT/TDDFT) and experimental analyses on thiopyrimidine derivatives, highlighting the NLO properties of these molecules, which are critical for optoelectronic applications. This study underscores the potential of pyrimidine derivatives in advancing materials science, especially in the development of new optoelectronic devices Hussain et al., 2020.

Chemical Synthesis and Structural Studies

Gandhi et al. (2016) focused on the synthesis and structural analysis of a specific pyrimidine derivative, revealing its utility in medicinal and pharmaceutical contexts. The study emphasized the importance of weak intermolecular interactions in stabilizing the crystal structure of these compounds, which could influence their pharmacological properties. Such research is pivotal for designing drugs with desired efficacy and stability Gandhi et al., 2016.

Supramolecular Chemistry

Beijer et al. (1998) investigated the dimerization of ureidopyrimidinones, leveraging the hydrogen bonding capability of pyrimidine derivatives. This study provides insights into the design of supramolecular structures, which have broad applications ranging from molecular recognition to the construction of complex molecular architectures Beijer et al., 1998.

Eigenschaften

IUPAC Name |

4-chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2/c1-7-6-10(13)18-11(17-7)8-2-4-9(5-3-8)12(14,15)16/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIKTGLPBJRHKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463101 |

Source

|

| Record name | 4-chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine | |

CAS RN |

125904-05-4 |

Source

|

| Record name | 4-chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)

![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)

![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)